(S)-nefopam(1+) -

(S)-nefopam(1+)

Catalog Number: EVT-1566532
CAS Number:
Molecular Formula: C17H20NO+
Molecular Weight: 254.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-nefopam(1+) is an organic cation resulting from the protonation of the tertiary amino group of (S)-nefopam. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-nefopam. It is an enantiomer of a (R)-nefopam(1+).
Overview

(S)-nefopam is a non-opioid analgesic compound primarily used for pain management. It is known for its central analgesic effects, making it a valuable alternative in multimodal analgesia strategies, particularly in postoperative pain management. The compound has gained attention due to its unique mechanism of action and efficacy in treating various types of pain without the side effects commonly associated with opioid medications.

Source and Classification

(S)-nefopam is a synthetic compound derived from the benzoxazocine class of analgesics. It was first introduced in the 1970s and has been utilized in clinical settings for its analgesic properties. The chemical structure of (S)-nefopam is characterized by a benzoxazocine ring system, which contributes to its pharmacological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-nefopam typically involves several key steps, including acylation, chlorination, and amination reactions. Notable methods for synthesizing nefopam include:

  1. Acyl Chloride Reaction: This initial step involves reacting o-benzoylbenzoic acid with acyl chlorides in the presence of an organic solvent at controlled temperatures (30-40 °C) to form acyl chloride intermediates .
  2. Amination Reaction: The acyl chloride is then reacted with N-methyl diethanolamine and triethylamine to produce a reaction mixture that undergoes further transformation .
  3. Chlorination and Reduction: Subsequent chlorination reactions followed by reductive hydrolysis are performed to yield the final product, (S)-nefopam hydrochloride. The reduction process often employs agents such as potassium borohydride to enhance yield and purity .
  4. Final Purification: The crude product undergoes neutralization and crystallization processes to obtain high-purity (S)-nefopam hydrochloride suitable for pharmaceutical use.

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, reagent concentrations, and reaction times to maximize yield and purity. For instance, using a combination of solvents can significantly influence the efficiency of the reactions involved.

Molecular Structure Analysis

Structure and Data

The molecular formula of (S)-nefopam is C_17H_19N_3O, with a molecular weight of 283.35 g/mol. Its structure features a bicyclic system that includes a benzene ring fused with an oxazocine ring.

  • IUPAC Name: (S)-N-(2-chloroethyl)-N-methyl-2-benzoylbenzamide.
  • Structural Representation:
C17H19N3O\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-nefopam undergoes various chemical reactions that are important for its synthesis and functionalization:

  1. Acylation: Involves the introduction of an acyl group into the molecule, which is essential for forming the core structure.
  2. Chlorination: This reaction introduces chlorine atoms into specific positions on the aromatic rings, enhancing reactivity.
  3. Reduction: The reduction step is vital for converting intermediates into the final product while improving purity through selective reduction processes.

Each reaction must be carefully controlled to prevent side reactions that could affect yield or introduce impurities.

Mechanism of Action

Process and Data

The analgesic effects of (S)-nefopam are attributed to its action on multiple neurotransmitter systems within the central nervous system. It primarily inhibits the reuptake of norepinephrine and serotonin, increasing their availability in synaptic clefts, which enhances pain modulation pathways.

  • Mechanism: (S)-nefopam interacts with various receptors, including serotonin receptors and norepinephrine transporters, leading to increased levels of these neurotransmitters that contribute to pain relief.
  • Data Supporting Mechanism: Studies have shown that (S)-nefopam effectively reduces pain perception in models of acute and chronic pain through these mechanisms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 200 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Typically neutral when dissolved in aqueous solutions.

These properties are crucial for formulating (S)-nefopam into effective pharmaceutical preparations.

Applications

(S)-nefopam is primarily used in clinical settings as an analgesic agent. Its applications include:

  • Postoperative Pain Management: Frequently used as part of multimodal analgesia protocols to reduce reliance on opioids.
  • Chronic Pain Conditions: Investigated for efficacy in managing chronic pain syndromes due to its unique mechanism of action.
  • Research Applications: Used in studies exploring new analgesic pathways and drug interactions within the central nervous system.

The versatility of (S)-nefopam makes it a valuable compound in both clinical practice and research settings aimed at improving pain management strategies without the risks associated with traditional opioid therapies.

Introduction to (S)-Nefopam(1+)

Nomenclature and Stereochemical Specificity

(S)-Nefopam(1+) refers to the protonated, dextrorotatory enantiomer of nefopam, a benzoxazocine-class compound. Its systematic IUPAC name is (S)-5-Methyl-1-phenyl-1,3,4,6-tetrahydro-5H-2,5-benzoxazocin-1-ium, reflecting the quaternary ammonium structure formed at physiological pH. The chiral center at the 5-position of the benzoxazocine ring system dictates its stereochemistry, with the (S)-configuration exhibiting distinct biological activities compared to its (R)-counterpart. Key identifiers include:

  • CAS Registry Number: 23327-57-3 (free base)
  • Molecular Formula: C₁₇H₂₀NO⁺
  • SMILES Notation: CN1C[C@H]OC(c2ccccc2)c3ccccc3[C@@H]1 (indicating chiral centers)

The stereochemical specificity of (S)-nefopam(1+) is pharmacologically critical. Studies of separated enantiomers reveal that the (S)-form possesses significantly higher affinity for key monoamine transporters compared to the (R)-enantiomer. This enantioselectivity underpins its primary mechanism of action involving the modulation of descending inhibitory pain pathways through preferential reuptake inhibition [2] [8].

Table 1: Nomenclature and Identifiers for (S)-Nefopam(1+)

Nomenclature TypeName/Identifier
Systematic Name(S)-5-Methyl-1-phenyl-1,3,4,6-tetrahydro-5H-2,5-benzoxazocin-1-ium
Common Synonyms(S)-Nefopam cation; Dexnefopam
CAS Number23327-57-3 (Free Base)
Molecular FormulaC₁₇H₂₀NO⁺
Molecular Weight254.35 g/mol (Cation)
SMILESCN1C[C@H]OC(c2ccccc2)c3ccccc3[C@@H]1

Historical Development of Benzoxazocine Analogs

(S)-Nefopam(1+) originates from a lineage of cyclized antihistamine analogs. Its historical development began in the 1960s with investigations into fenazocine, an early benzoxazocine compound initially explored for its muscle relaxant and potential antidepressant properties rather than analgesia [1] [2]. Structural analysis revealed that nefopam (the racemic mixture) is a cyclized derivative of orphenadrine and diphenhydramine, achieved by forming a bridge between the nitrogen and the ortho-position of one phenyl ring, creating the distinctive 2,5-benzoxazocine tricyclic system [7] [10].

This strategic cyclization fundamentally altered the pharmacological profile. While orphenadrine and diphenhydramine exhibit potent antihistaminic (H₁ receptor antagonism) and antimuscarinic activities, cyclization into the benzoxazocine scaffold, as seen in nefopam and consequently (S)-nefopam(1+), markedly diminishes these effects. Instead, the benzoxazocine structure confers potent central analgesic activity via novel monoaminergic mechanisms, distinct from classical opioids or NSAIDs [7] [10]. The evolution from fenazocine to nefopam in the early 1970s marked a shift in research focus towards understanding and exploiting the analgesic potential of this unique chemotype, eventually leading to the recognition of the critical role of stereochemistry and the enhanced activity of the (S)-enantiomer.

Table 2: Structural Evolution Leading to Benzoxazocine Analogs

Precursor CompoundKey Structural FeaturesModification to BenzoxazocineResultant Pharmacological Shift
DiphenhydramineEthanolamine backbone; Two aryl groups (benzhydryl)Cyclization via ether oxygen bridgeLoss of potent antihistaminic activity; Gain of non-opioid central analgesia
OrphenadrineDiphenhydramine analog with ortho-methyl groupCyclization incorporating ortho-methyl groupReduced anticholinergic activity; Enhanced central monoamine reuptake inhibition
FenazocineEarly benzoxazocine prototypeStructural refinement (e.g., 5-methyl group)Improved analgesic profile; Renamed to Nefopam
(S)-Nefopam(1+)Chiral benzoxazocine with 5(S) configurationEnantiomeric separation/productionEnhanced potency & selectivity for monoamine transporters

Pharmacological Classification and Regulatory Status

(S)-Nefopam(1+) is pharmacologically classified as a centrally acting, non-opioid analgesic with monoamine reuptake inhibitor properties. It functions primarily as a triple reuptake inhibitor (TRI), potently blocking the neuronal uptake of serotonin (SERT), norepinephrine (NET), and, to a lesser extent, dopamine (DAT), with significant enantioselectivity favoring the (S)-form [1] [2] [8]. Binding affinity studies (Ki values) demonstrate its profile:

  • Serotonin Transporter (SERT): Ki ≈ 29 nM
  • Norepinephrine Transporter (NET): Ki ≈ 33 nM
  • Dopamine Transporter (DAT): Ki ≈ 531 nM

This mechanism activates descending inhibitory serotonergic and noradrenergic pathways in the brainstem and spinal cord, dampening pain transmission [2] [8]. Additionally, (S)-nefopam(1+) exhibits voltage-gated sodium channel blockade and inhibition of glutamate-mediated excitatory signaling (likely via NMDA receptor modulation secondary to calcium influx inhibition), contributing to antihyperalgesic and potential neuropathic pain utility [2] [8] [10].

Regulatory approval specifically for the (S)-enantiomer is limited. Racemic nefopam hydrochloride is approved for use in numerous countries, including those in the European Union (EU), the United Kingdom (UK), and parts of Asia and Latin America, primarily indicated for moderate to severe pain, often postoperative or oncologic. It is frequently marketed under brand names like Acupan [1]. Critically, racemic nefopam is not approved by the US Food and Drug Administration (FDA). It remains an unapproved new drug in the United States, limiting its clinical use there [1] [5]. The (S)-enantiomer itself is not widely marketed as a separate therapeutic entity but represents the primary active component of the racemate. Its status reflects the ongoing research interest in enantiopure drugs for improved efficacy and reduced side effects, though widespread regulatory approval for (S)-nefopam(1+) alone is not currently established.

Table 3: Key Pharmacological Targets and Affinity of (S)-Nefopam(1+)

Pharmacological TargetMechanism of InteractionReported Affinity (Ki, nM)Functional Consequence
Serotonin Transporter (SERT)Competitive Reuptake Inhibition~29 [1] [2]↑ Synaptic 5-HT; Activation of descending inhibitory pathways
Norepinephrine Transporter (NET)Competitive Reuptake Inhibition~33 [1] [2]↑ Synaptic NE; Enhanced spinal noradrenergic inhibition
Dopamine Transporter (DAT)Competitive Reuptake Inhibition~531 [1] [2]Modest ↑ Synaptic DA; Possible contribution to analgesia/mood
Voltage-Sensitive Na⁺ ChannelsState-Dependent BlockadeNot precisely quantified [2] [10]Inhibition of neuronal hyperexcitability; Antihyperalgesia
NMDA Receptor/Calcium InfluxIndirect Modulation (Ca²⁺ influx inhibition)Not direct ligand [2] [8]Reduction of glutamate-mediated central sensitization

Properties

Product Name

(S)-nefopam(1+)

IUPAC Name

(1R)-5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-5-ium

Molecular Formula

C17H20NO+

Molecular Weight

254.35 g/mol

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/p+1/t17-/m1/s1

InChI Key

RGPDEAGGEXEMMM-QGZVFWFLSA-O

SMILES

C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3

Canonical SMILES

C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3

Isomeric SMILES

C[NH+]1CCO[C@@H](C2=CC=CC=C2C1)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.